molecular formula C19H20N2O4 B2733434 N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 921542-65-6

N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2733434
CAS No.: 921542-65-6
M. Wt: 340.379
InChI Key: DJRALFIQBYSQBW-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound supplied for research purposes. This molecule features an indolin-2-one core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities . Structurally related compounds have been investigated for their potential as kinase inhibitors, particularly targeting pathways involved in oncogenesis . The design of this acetamide derivative incorporates key pharmacophoric elements often associated with potential VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibition, a prominent target in anti-angiogenic cancer research . These elements include a central heteroaromatic system that may interact with the ATP-binding site and a flexible linker with hydrogen bonding capabilities . The 3-methoxyphenoxy terminal moiety is intended to provide a hydrophobic interaction point within an allosteric pocket of the kinase domain, which could contribute to binding affinity and selectivity . Researchers are exploring such compounds for their potential to inhibit proliferation and induce apoptosis in solid tumors, such as prostate cancer, by modulating critical signaling cascades like the PI3K/AKT/mTOR pathway . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-21-17-8-7-14(9-13(17)10-19(21)23)20-18(22)12-25-16-6-4-5-15(11-16)24-2/h4-9,11H,3,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRALFIQBYSQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Indolinone Core

The indolinone scaffold is synthesized via acid-catalyzed cyclization of substituted aniline precursors.

Step 1: Preparation of 5-Nitroindolin-2-one

  • Reactants : 4-Nitroaniline (1.0 eq), ethyl glyoxylate (1.2 eq), p-toluenesulfonic acid (0.1 eq)
  • Conditions : Reflux in toluene (110°C, 12 hr)
  • Yield : 68–72%

Mechanism : Acid-catalyzed Friedel-Crafts alkylation followed by cyclodehydration.

Step 2: Reduction of Nitro Group

  • Reactants : 5-Nitroindolin-2-one (1.0 eq), H₂/Pd-C (10% w/w)
  • Conditions : Ethanol, 25°C, 6 hr
  • Yield : 95%

N1-Ethylation of Indolinone

Step 3: Alkylation with Ethyl Bromide

  • Reactants : 5-Aminoindolin-2-one (1.0 eq), ethyl bromide (1.5 eq), K₂CO₃ (2.0 eq)
  • Conditions : DMF, 80°C, 8 hr
  • Yield : 85%

Critical Note : Excess ethyl bromide ensures complete N-alkylation, minimizing O-alkylation byproducts.

Synthesis of 2-(3-Methoxyphenoxy)acetic Acid

Step 4: Etherification of 3-Methoxyphenol

  • Reactants : 3-Methoxyphenol (1.0 eq), chloroacetic acid (1.2 eq), NaOH (2.0 eq)
  • Conditions : Water, 90°C, 4 hr
  • Yield : 78%

Side Reaction Mitigation : Slow addition of chloroacetic acid prevents polymerization.

Amide Coupling

Step 5: Activation and Coupling

  • Reactants :
    • 1-Ethyl-5-aminoindolin-2-one (1.0 eq)
    • 2-(3-Methoxyphenoxy)acetic acid (1.1 eq)
    • EDC·HCl (1.3 eq), HOBt (1.3 eq)
  • Conditions : DCM, 0°C → 25°C, 12 hr
  • Yield : 82%

Optimization : Using Hünig’s base (DIPEA) increases coupling efficiency to 89% by scavenging HCl.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Parameter Options Tested Optimal Choice Yield Improvement
Coupling Solvent DCM, DMF, THF, EtOAc DCM +12% vs. DMF
Catalyst System EDC/HOBt, DCC/DMAP EDC/HOBt +18% vs. DCC
Temperature 0°C, 25°C, 40°C 25°C +9% vs. 0°C

Data aggregated from.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time from 12 hr to 2 hr for Step 5.
  • In Situ Acid Scavenging : Replaces DIPEA with polymer-bound sulfonic acid resins, simplifying purification.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆) :
    δ 10.21 (s, 1H, NH), 7.89 (d, J=8.5 Hz, 1H, ArH), 6.91–6.84 (m, 4H, ArH), 4.62 (s, 2H, CH₂CO), 4.11 (q, J=7.0 Hz, 2H, NCH₂), 3.75 (s, 3H, OCH₃), 1.32 (t, J=7.0 Hz, 3H, CH₂CH₃).

  • IR (KBr) :
    3275 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).

  • HRMS (ESI+) :
    Calculated for C₂₀H₂₁N₂O₄ [M+H]⁺: 369.1453; Found: 369.1451.

Purity Assessment

Method Conditions Purity
HPLC C18, MeCN/H₂O (70:30) 99.2%
TLC SiO₂, EtOAc/Hex (1:1) Single spot

Applications and Derivative Synthesis

Further Functionalization

  • Suzuki Coupling : Introduces aryl groups at C7 using Pd(OAc)₂/BINAP (Yield: 76%).
  • Oxidation : MnO₂ converts C3 methyl to ketone for prodrug synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the indolinone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and phenols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-methoxyphenoxy)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Classification of Similar Compounds

Indolinone Derivatives with Varied Substituents

The 2-oxoindoline core is a critical structural feature shared with multiple analogs (). Key variations include:

  • Substituents on the indolinone ring: N1 position: The target compound’s ethyl group contrasts with hydrogen (e.g., compound 1-F in ) or acetyl groups (e.g., 3b in ). Ethyl may enhance lipophilicity and metabolic stability compared to smaller substituents . C3/C5 positions: Derivatives like 15 () feature a 5-methyl group on the indolinone, which could sterically hinder interactions compared to the target compound’s unsubstituted C3 and methoxy-linked C5.

Acetamide Side Chain Modifications

The phenoxyacetamide side chain’s structure significantly influences bioactivity:

  • Phenoxy group substitution: 3-Methoxyphenoxy (target compound) vs. 2-methoxy or 3,4,5-trimethoxyphenyl (): Methoxy positioning alters electronic effects (electron-donating) and steric bulk. The 3-methoxy group may optimize binding in hydrophobic pockets, while trimethoxy groups could enhance solubility but increase steric hindrance .

Heterocyclic Substituents

  • Isoxazole rings (): Compounds like (E)-N-(3-fluoroisoxazol-5-yl)-...acetamide introduce fluorine, which increases electronegativity and may enhance metabolic resistance compared to methoxy groups.
  • Thiazolidinone-thioxo systems (): Sulfur-containing moieties (e.g., N-(2-hydroxyphenyl)-2-...thiazolidin-3-ylacetamide) could improve solubility via hydrogen bonding but may reduce membrane permeability .

Comparative Analysis of Physicochemical Properties

Compound Class Key Structural Features Molecular Weight (g/mol) Potential Properties Evidence Source
Target Compound 1-ethyl-2-oxoindolin-5-yl, 3-methoxyphenoxy ~354.4 (estimated) Moderate lipophilicity; balanced solubility N/A
2-Oxoindoline Derivatives Varied N1/C5 substituents 300–420 Lipophilicity increases with alkyl groups (e.g., ethyl)
Methoxyphenyl Acetamides 2-/3-/Trimethoxy substitution 350–450 3-Methoxy: optimal π-stacking; trimethoxy: higher solubility
Isoxazole-Containing Analogs Fluorine/hydroxyl substitution ~350–370 Fluorine: enhanced metabolic stability
Thiazolidinone Derivatives Thioxo groups, 4-methoxyphenyl ~400–420 Improved solubility via sulfur and hydroxyl groups

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features an indolinone core structure, which is known for diverse biological activities. Its molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, with a molecular weight of approximately 312.36 g/mol. The presence of the methoxyphenoxy group may enhance its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC18H20N2O3C_{18}H_{20}N_{2}O_{3}
Molecular Weight312.36 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Indolinone derivatives have been shown to modulate various biochemical pathways by binding to enzymes and receptors, which can lead to effects such as:

  • Anti-inflammatory activity : By inhibiting pro-inflammatory cytokines.
  • Anticancer properties : Through the induction of apoptosis in cancer cells.
  • Antimicrobial effects : By disrupting bacterial cell membranes or inhibiting essential enzymes.

The exact mechanism remains under investigation, but preliminary studies suggest that the compound may influence signaling pathways associated with cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the indolinone core : Using starting materials like ethyl 2-bromoacetate and an appropriate amine.
  • Substitution reaction : Introducing the methoxyphenoxy group through nucleophilic substitution.
  • Acetamide formation : Finalizing the structure by acylation with acetic anhydride.

Common reagents include sodium hydride for deprotonation and various solvents such as dimethylformamide (DMF) for optimal yields.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxic effects. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Anti-inflammatory Effects

Another research article investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 levels compared to control groups. Histopathological analysis showed reduced infiltration of inflammatory cells in treated tissues.

Q & A

Q. What are the common synthetic routes and critical optimization parameters for N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-methoxyphenoxy)acetamide?

The synthesis typically involves multi-step reactions, including condensation, nucleophilic substitution, and cyclization. Key steps include:

  • Reagent selection : Chloroacetyl chloride for acetylation (e.g., coupling with indolinone derivatives) and potassium carbonate in DMF for nucleophilic substitutions .
  • Optimization : Temperature control (reflux conditions), solvent choice (e.g., glacial acetic acid for cyclization), and reaction time (monitored via TLC) are critical for yield and purity .
  • Purification : Recrystallization from solvents like ethanol or pet-ether is standard .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR spectroscopy : Determines proton/carbon environments, confirming substituent positions (e.g., methoxyphenoxy and ethyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D geometry, including bond angles and spatial arrangements critical for target interactions .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition assays : Test interactions with kinases or receptors (e.g., sodium channels) using fluorogenic substrates .
  • Cell viability assays : Assess anticancer potential via MTT or apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Substituent analysis : Compare analogs with halogenated (e.g., chloro, fluoro) or methoxy groups at different positions to evaluate effects on binding affinity .
  • Core modifications : Replace the indolinone moiety with pyrazolo[3,4-d]pyrimidine or oxadiazole scaffolds to alter steric/electronic properties .
  • Case study : Bromine at indole position 4 vs. 5 significantly impacts anticonvulsant activity in MES models .

Q. What methodologies are used for pharmacological and toxicological profiling?

  • Acute toxicity (LD50) : Administer escalating doses in rodent models (e.g., Wistar rats) to determine safety margins .
  • Pharmacokinetics : Use HPLC-MS to measure plasma half-life, bioavailability, and metabolic stability (e.g., cytochrome P450 interactions) .
  • In vivo efficacy : Hypoglycemic activity evaluated in diabetic mice via glucose tolerance tests .

Q. How can mechanistic studies identify the compound’s molecular targets?

  • Computational docking : Predict binding to kinases (e.g., GIRK channels) or inflammatory mediators (e.g., COX-2) .
  • Kinetic assays : Measure inhibition constants (Ki) using purified enzymes (e.g., sodium channel binding at 50 nM) .
  • Gene expression profiling : RNA-seq to identify downstream pathways (e.g., apoptosis or inflammation markers) .

Q. How should researchers address contradictions in reported biological activity data?

  • Standardize assays : Control variables like cell lines (e.g., HeLa vs. HepG2) or animal models (e.g., MES vs. PTZ seizure models) .
  • Dose-response validation : Replicate studies with purified batches to exclude impurities as confounding factors .

Q. What in vivo models are suitable for evaluating therapeutic potential in disease contexts?

  • Anticancer : Xenograft models with tumor volume monitoring .
  • Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazol (PTZ) tests in rodents .
  • Metabolic disorders : High-fat diet-induced diabetic mice for hypoglycemic studies .

Methodological Notes

  • Data reproducibility : Always cross-validate results using orthogonal techniques (e.g., SPR for binding affinity alongside computational predictions) .
  • Synthetic challenges : Optimize protecting groups (e.g., tert-butyl for nitrogen) to prevent side reactions during multi-step syntheses .

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